1313730-19-6 chemical structure and properties
1313730-19-6 chemical structure and properties
An In-Depth Technical Guide to BAY-876 (1313730-19-6): A Potent and Selective GLUT1 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of cancer metabolism research, the reliance of tumor cells on aerobic glycolysis, a phenomenon known as the Warburg effect, has become a focal point for therapeutic intervention. Central to this metabolic reprogramming is the overexpression of glucose transporters, particularly Glucose Transporter 1 (GLUT1). The compound identified by the CAS number 1313730-19-6, more commonly known as BAY-876, has emerged as a powerful and highly selective chemical probe for investigating the role of GLUT1 in cancer biology and as a potential therapeutic agent.[1][2][3] This technical guide provides a comprehensive overview of the chemical structure, properties, mechanism of action, and experimental applications of BAY-876, designed to equip researchers and drug development professionals with the critical information needed to effectively utilize this compound in their studies.
Chemical Structure and Physicochemical Properties
BAY-876 is a synthetic, small-molecule inhibitor with a well-defined chemical structure. Its systematic IUPAC name is N4-[1-[(4-Cyanophenyl)methyl]-5-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]-7-fluoro-2,4-quinolinedicarboxamide.[4][5] The structural integrity and purity of BAY-876 are crucial for its biological activity and are typically confirmed by methods such as high-performance liquid chromatography (HPLC).[4]
Table 1: Physicochemical Properties of BAY-876
| Property | Value | Source(s) |
| CAS Number | 1313730-19-6 (Note: This CAS number is not consistently associated with the chemical structure in public databases, 1799753-84-6 is more commonly cited for BAY-876) | [4][5][6] |
| Molecular Formula | C24H16F4N6O2 | [4] |
| Molecular Weight | 496.42 g/mol | [4] |
| Appearance | White to beige powder | [5] |
| Solubility | Soluble in DMSO (e.g., 25 mg/mL or 49.64 mM) | [4][5] |
| Storage | Store at +4°C or 2-8°C | [4][5] |
| Purity | ≥98% (HPLC) | [4] |
| InChI Key | BKLJDIJJOOQUFG-UHFFFAOYSA-N | [4] |
| SMILES | O=C(NC1=C(C)N(CC2=CC=C(C#N)C=C2)N=C1C(F)(F)F)C3=CC(C(N)=O)=NC4=C3C=CC(F)=C4 | [4] |
Mechanism of Action: Selective Inhibition of GLUT1
BAY-876 exerts its biological effects through the potent and selective inhibition of GLUT1, a key facilitator of glucose transport across the cell membrane.[1] The high affinity of BAY-876 for GLUT1 is demonstrated by its low nanomolar half-maximal inhibitory concentration (IC50).[1] This inhibition of glucose uptake leads to a cascade of downstream effects, primarily the disruption of glycolytic metabolism.[1][2] In cancer cells, which are often highly dependent on glycolysis for energy production and biosynthetic precursors, this metabolic disruption can lead to cell death.[2][3] Furthermore, BAY-876 has been shown to induce the formation of disulfide bonds in actin cytoskeletal proteins, which can trigger a form of cell death known as disulfidptosis.[1]
Caption: Mechanism of action of BAY-876.
Pharmacological Properties and Selectivity
A key feature of BAY-876 is its remarkable selectivity for GLUT1 over other glucose transporter isoforms, such as GLUT2, GLUT3, and GLUT4.[1][7] This high degree of selectivity minimizes off-target effects and makes it an excellent tool for specifically probing the function of GLUT1.
Table 2: In Vitro Potency and Selectivity of BAY-876
| Target | IC50 | Selectivity vs. GLUT1 | Source(s) |
| GLUT1 | 2 nM | - | [1][7] |
| GLUT2 | 10.8 µM | >5000-fold | |
| GLUT3 | 1.67 µM | >800-fold | |
| GLUT4 | 0.29 µM | >130-fold | [1] |
BAY-876 is also orally bioavailable, a crucial property for in vivo studies and potential clinical development.[7] Pharmacokinetic studies in preclinical models have demonstrated good oral bioavailability and a long terminal half-life in some species.[7]
Experimental Protocols
The following are generalized protocols based on methodologies reported in the literature. Researchers should optimize these protocols for their specific cell lines and experimental conditions.
In Vitro Cell Viability Assay
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Cell Seeding: Plate cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Treatment: Prepare a serial dilution of BAY-876 in the appropriate cell culture medium. Replace the existing medium with the medium containing different concentrations of BAY-876. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).
-
Viability Assessment: Use a standard cell viability reagent (e.g., crystal violet staining, MTT, or CellTiter-Glo®) according to the manufacturer's instructions.
-
Data Analysis: Measure the absorbance or luminescence and calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value by plotting cell viability against the log of the drug concentration.
Glucose Uptake Assay
-
Cell Preparation: Seed cells in a multi-well plate and grow to a suitable confluency.
-
Pre-incubation: Wash the cells with a glucose-free buffer and then incubate with BAY-876 at various concentrations for a defined period.
-
Glucose Uptake: Add a fluorescently labeled glucose analog (e.g., 2-NBDG) to the cells and incubate for a short period.
-
Measurement: Wash the cells to remove excess 2-NBDG and measure the fluorescence intensity using a plate reader or flow cytometer.
-
Analysis: Normalize the fluorescence signal to the cell number or protein concentration and compare the glucose uptake in treated cells to that of the control cells.
In Vivo Xenograft Tumor Model
Caption: A typical workflow for an in vivo xenograft study with BAY-876.
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Animal Model: Utilize immunodeficient mice (e.g., NSG or nude mice).
-
Tumor Cell Implantation: Subcutaneously inject a suspension of cancer cells into the flank of each mouse.
-
Tumor Growth and Randomization: Allow the tumors to grow to a palpable size, then randomize the mice into treatment and control groups.
-
Drug Administration: Prepare BAY-876 in a suitable vehicle (e.g., 0.5% hydroxypropyl methyl cellulose and 0.1% Tween 80 in water) and administer it orally (by gavage) to the treatment group, typically once daily.[6] The control group receives the vehicle alone.
-
Monitoring: Measure tumor dimensions with calipers and calculate tumor volume regularly. Monitor the body weight of the mice as an indicator of toxicity.
-
Endpoint: At the end of the study, euthanize the mice, excise the tumors, and measure their final weight. Further analysis, such as immunohistochemistry for markers of proliferation and apoptosis, can be performed.
Applications in Cancer Research
BAY-876 has been instrumental in elucidating the role of GLUT1 in various cancer types and has shown significant anti-tumor activity in preclinical models.
-
Ovarian Cancer: Studies have demonstrated that ovarian cancer cells rely on GLUT1 for glycolysis and growth.[8] BAY-876 effectively inhibits glycolysis, cell proliferation, and tumorigenesis in ovarian cancer cell lines and patient-derived xenograft (PDX) models.[8]
-
Colorectal Cancer (CRC): In human CRC cell lines, BAY-876 has been shown to inhibit cell proliferation and induce metabolic changes.[2][3] It can also reduce the expression of GLUT1 and HIF-1α, a key transcription factor that upregulates GLUT1 expression, particularly under hypoxic conditions.[2]
-
Hepatocellular Carcinoma (HCC): Research has indicated that high GLUT1 expression is associated with a poorer prognosis in HCC.[9] BAY-876 has been shown to inhibit glucose uptake and the Warburg effect in HCC tumor tissues.[9][10] Novel formulations, such as microcrystalline BAY-876, are being explored to achieve sustained local delivery and long-acting antitumor activity.[9][10]
Conclusion
BAY-876 is a highly potent, selective, and orally bioavailable inhibitor of GLUT1 that serves as an invaluable tool for researchers in the field of cancer metabolism. Its ability to specifically target GLUT1 allows for the precise investigation of the functional consequences of inhibiting glucose transport in cancer cells. The promising anti-tumor effects observed in a variety of preclinical cancer models underscore its potential for further development as a targeted therapeutic agent. This guide provides a foundational understanding of BAY-876, enabling scientists and drug developers to design and execute robust experiments to further unravel the complexities of cancer metabolism and explore novel therapeutic strategies.
References
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GLUT1 inhibition by BAY-876 induces metabolic changes and cell death in human colorectal cancer cells. springermedizin.de. [Link]
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Bioengineer.org. BAY-876 Blocks GLUT1, Triggers Cancer Cell Death. [Link]
-
Mayflower Bioscience. BAY-876. [Link]
-
Frontiers. A Novel Microcrystalline BAY-876 Formulation Achieves Long-Acting Antitumor Activity Against Aerobic Glycolysis and Proliferation of Hepatocellular Carcinoma. [Link]
-
AACR Journals. Abstract 4746: Pharmacological characterization of BAY-876, a novel highly selective inhibitor of glucose transporter (GLUT)-1 in vitro and in vivo. [Link]
-
MDPI. Ovarian Cancer Relies on Glucose Transporter 1 to Fuel Glycolysis and Growth: Anti-Tumor Activity of BAY-876. [Link]
-
PMC. Diaminobutoxy-substituted Isoflavonoid (DBI-1) Enhances the Therapeutic Efficacy of GLUT1 inhibitor BAY-876 by Modulating Metabolic Pathways in Colon Cancer Cells. [Link]
-
Dove Medical Press. Targeting Glucose Transporter 1 (GLUT1) in Cancer: Molecular Mechanisms and Nanomedicine Applications. [Link]
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Identification of a novel GLUT1 inhibitor with in vitro and in vivo anti-tumor activity. [Link]
-
PMC. GLUT1 inhibition by BAY-876 induces metabolic changes and cell death in human colorectal cancer cells. [Link]
-
PMC. A Novel Microcrystalline BAY-876 Formulation Achieves Long-Acting Antitumor Activity Against Aerobic Glycolysis and Proliferation of Hepatocellular Carcinoma. [Link]
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